N-Acetylglucosamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

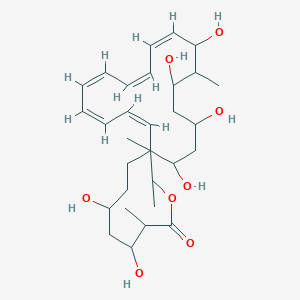

N-乙酰-D-葡萄糖胺: 是单糖葡萄糖的酰胺衍生物。它是葡萄糖胺和乙酸之间形成的仲酰胺。该化合物在各种生物系统中具有重要意义,是聚合物几丁质的单体单元,几丁质构成节肢动物(如昆虫和甲壳类动物)的外骨骼。 它也是大多数真菌细胞壁的主要成分 .

准备方法

合成路线和反应条件: : N-乙酰-D-葡萄糖胺传统上是通过从蟹和虾壳中提取的聚合物几丁质的化学水解来生产的。 然而,这种方法在工业和环境方面存在一些缺陷,包括酸性废物、低产率和高成本 .

工业生产方法: : 一种有效的酶法生产方法涉及使用几丁质酶将粗几丁质粉末转化为N-乙酰-D-葡萄糖胺。 该过程实现了底物的近乎 100% 转化,并产生了高纯度的产品 . 另一种方法是使用产气单胞菌产生的酶混合物,该混合物在 6 小时内可实现超过 90% 的产率 .

化学反应分析

反应类型: : N-乙酰-D-葡萄糖胺会发生各种化学反应,包括水解、氧化和取代。

常用试剂和条件: : 对于水解,可以使用亚临界和超临界水,反应条件在温度(250–400 °C)、压力(5–25 MPa)和停留时间(2–60 秒)方面有所不同 .

科学研究应用

化学: : N-乙酰-D-葡萄糖胺用于合成各种生物聚合物,并作为生产其他化学品的先驱 .

生物学: : 它在糖蛋白和糖胺聚糖的形成中起着至关重要的作用,这些物质对细胞功能和结构完整性至关重要 .

医学: : 由于其在软骨修复和抗炎特性中的作用,该化合物用于治疗骨关节炎和其他关节疾病 . 它还在再生医学领域中被探索其潜力 .

工业: : N-乙酰-D-葡萄糖胺用于食品、化妆品和制药行业。 它还在生物技术应用中被研究其潜力,例如药物递送系统和用于肿瘤检测的成像 .

作用机制

N-乙酰-D-葡萄糖胺通过参与糖蛋白代谢发挥其作用。糖蛋白,被称为蛋白聚糖,构成结缔组织细胞外基质中的基质。这些蛋白聚糖含有糖胺聚糖,其中包括葡萄糖胺的衍生物。 含有葡萄糖胺的糖胺聚糖透明质酸对于关节软骨的功能至关重要,因为它提供减震特性 .

相似化合物的比较

类似化合物: : N-乙酰-D-葡萄糖胺类似于其他氨基糖,例如葡萄糖胺和N-乙酰半乳糖胺 .

独特性: : 与主要用于其在关节健康中的作用的葡萄糖胺不同,N-乙酰-D-葡萄糖胺在再生医学和生物技术领域具有更广泛的应用。 它还在某些生化途径中更有效,因为它的乙酰基增强了其生物活性 .

属性

Key on ui mechanism of action |

The mechanism of action in relieving arthritic pain and in repair of cartilage is a matter of speculation. Biochemically, glucosamine is involved in glycoprotein metabolism. Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue. Proteoglycans are polyanionic substances of high-molecular weight and contain many different types of heteropolysaccharide side-chains covalently linked to a polypeptide-chain backbone. These polysaccharides make up to 95% of the proteoglycan structure. In fact, chemically, proteoglycans resemble polysaccharides more than they do proteins. The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs). GAGs include hyaluronic acid, chondroitin sulfate, dermatan sulfate, keratan sulfate, heparin and heparan sulfate. All of the GAGs contain derivatives of glucosamine or galactosamine. Glucosamine derivatives are found in hyaluronic acid, keratan sulfate and heparan sulfate. Chondroitin sulfate contains derivatives of galactosamine. The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage. GAG chains are fundamental components of aggrecan found in articular cartilage. Aggrecan confers upon articular cartilage shock-absorbing properties. It does this by providing cartilage with a swelling pressure that is restrained by the tensile forces of collagen fibers. This balance confers upon articular cartilage the deformable resilience vital to its function. In the early stages of degenerative joint disease, aggrecan biosynthesis is increased. However, in later stages, aggrecan synthesis is decreased, leading eventually to the loss of cartilage resiliency and to most of the symptoms that accompany osteoarthritis. During the progression of osteoarthritis, exogenous glucosamine may have a beneficial role. It is known that, in vitro, chondrocytes do synthesize more aggregan when the culture medium is supplemented with glucosamine. N-acetylglucosamine is found to be less effective in these in vitro studies. Glucosamine has also been found to have antioxidant activity and to be beneficial in animal models of experimental arthritis. The counter anion of the glucosamine salt (i.e. chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine. Further, the sulfate in glucosamine sulfate supplements should not be confused with the glucosamine sulfate found in such GAGs as keratan sulfate and heparan sulfate. In the case of the supplement, sulfate is the anion of the salt. In the case of the above GAGs, sulfate is present as an ester. Also, there is no glucosamine sulfate in chondroitin sulfate (source: PDRhealth). |

|---|---|

CAS 编号 |

7512-17-6 |

分子式 |

C8H15NO6 |

分子量 |

221.21 g/mol |

IUPAC 名称 |

N-[(5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5?,6-,7?,8?/m1/s1 |

InChI 键 |

MBLBDJOUHNCFQT-QQJWGCFSSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

手性 SMILES |

CC(=O)NC(C=O)C(C([C@@H](CO)O)O)O |

规范 SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

外观 |

Solid powder |

熔点 |

210 °C |

Key on ui other cas no. |

14131-68-1 |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

27555-50-6 |

保质期 |

>2 years if stored properly |

溶解度 |

33.2 [ug/mL] (The mean of the results at pH 7.4) 167 mg/mL |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2 Acetamido 2 Deoxy D Glucose 2 Acetamido 2 Deoxyglucose 2-Acetamido-2-Deoxy-D-Glucose 2-Acetamido-2-Deoxyglucose Acetylglucosamine N Acetyl D Glucosamine N-Acetyl-D-Glucosamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea](/img/structure/B1664260.png)

![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)

![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)